molecular formula C19H19NO2 B6611837 1,4-Dibenzoylpiperidine CAS No. 109555-51-3

1,4-Dibenzoylpiperidine

Cat. No. B6611837
CAS RN: 109555-51-3
M. Wt: 293.4 g/mol
InChI Key: KGJHIGQTDLPPQE-UHFFFAOYSA-N
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Description

1,4-Dibenzoylpiperidine (1,4-DBP) is an organic compound with the molecular formula C16H15NO2. It is a white crystalline solid that is soluble in polar organic solvents such as chloroform, acetone, and ethanol. 1,4-DBP is a derivative of piperidine, a heterocyclic aromatic compound with a five-membered ring structure. It is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent in analytical chemistry.

Scientific Research Applications

Liquid Chromatography-Tandem Mass Spectrometric Method for SCH 211803

A study by Yang et al. (2004) developed a sensitive and reproducible method for the quantitative determination of SCH 211803, a compound related to 1,4-Dibenzoylpiperidine, in rat and monkey plasma. This method supported pre-clinical studies and utilized automated 96-well plate protein precipitation for sample processing (Yang, Wu, Clement, & Rudewicz, 2004).

Antitumor Evaluation of Dibenzo[1,4]dioxin-1-Carboxamides

Lee et al. (1992) synthesized and evaluated dibenzo[1,4]dioxin-1-carboxamides for antitumor activity. They noted that these compounds are active against wild-type P388 leukemia, showing a structure-activity relationship similar to DNA-intercalating antitumor agents (Lee, Palmer, Boyd, Baguley, & Denny, 1992).

Green Synthesis of Heterocyclic Compounds

Kamalifar and Kiyani (2019) reported the green synthesis of heterocyclic compounds, which are structurally related to 1,4-Dibenzoylpiperidine. They emphasized the use of ethanol as a reaction medium and the absence of a catalyst, highlighting the principles of green chemistry (Kamalifar & Kiyani, 2019).

Antibacterial Evaluation of Oxadiazole and Piperidine Derivatives

Aziz‐ur‐Rehman et al. (2017) synthesized derivatives of oxadiazole and piperidine, assessing their antibacterial properties. They highlighted the importance of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities in the context of valuable biological activities (Aziz‐ur‐Rehman, Ahtzaz, Abbasi, Siddiqui, Rasool, & Ahmad, 2017).

Discovery of Phosphoinositide-Dependent Kinase-1 Inhibitors

Gopalsamy et al. (2007) discovered dibenzo[c,f][2,7]naphthyridine as a potent and selective phosphoinositide-dependent kinase-1 (PDK-1) inhibitor. This study is significant in the field of medicinal chemistry and drug discovery (Gopalsamy et al., 2007).

properties

IUPAC Name

(1-benzoylpiperidin-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-18(15-7-3-1-4-8-15)16-11-13-20(14-12-16)19(22)17-9-5-2-6-10-17/h1-10,16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJHIGQTDLPPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630437
Record name (Piperidine-1,4-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4-benzoylpiperidine

CAS RN

109555-51-3
Record name (Piperidine-1,4-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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